molecular formula C23H18ClFN4O2 B1384632 2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide CAS No. 2173136-71-3

2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide

Cat. No.: B1384632
CAS No.: 2173136-71-3
M. Wt: 436.9 g/mol
InChI Key: FDDHHUSWINNPCL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide consists of a benzotriazepine core with a chloroacetamide group and a fluorophenyl substituent. The 3D structure can be visualized using computational tools .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Compounds derived from 2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide have been synthesized and evaluated for various medicinal applications. One study reported the synthesis of related N-(3-chloro-4-fluorophenyl) acetamide derivatives, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antimicrobial Properties

  • Several studies have explored the antimicrobial properties of compounds structurally related to this compound. For instance, the synthesis and evaluation of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides demonstrated significant antimicrobial agents (Parikh & Joshi, 2014).

Antibacterial Activity

Anticancer Properties

  • Another area of research involves evaluating the anticancer properties of related compounds. A study on novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol indicated cytotoxicity against various human leukemic cell lines (Vinayak et al., 2014).

Structural and Chemical Characterization

  • Structural and chemical characterization of similar compounds has been a significant part of research. For example, studies have been conducted on N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide to understand its molecular structure and properties (Ding et al., 2006).

Radiosynthesis Applications

  • The compound has also found applications in radiosynthesis, as seen in the synthesis of related chloroacetanilide herbicides for studies on metabolism and mode of action (Latli & Casida, 1995).

Pharmaceutical Development

  • In the pharmaceutical field, derivatives of this compound have been investigated for their potential as drug candidates. This includes research on crystalline forms for improved drug absorption and efficacy in treating conditions like asthma and chronic obstructive pulmonary disease (Norman, 2013).

Properties

IUPAC Name

2-chloro-N-[4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O2/c1-31-18-10-11-19-20(12-18)27-23(15-2-6-16(25)7-3-15)29-28-22(19)14-4-8-17(9-5-14)26-21(30)13-24/h2-12H,13H2,1H3,(H,26,30)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHHUSWINNPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NNC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide

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